molecular formula C20H16O6 B11466035 2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid

2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid

Cat. No.: B11466035
M. Wt: 352.3 g/mol
InChI Key: NHZAIYVSLJMMPT-UHFFFAOYSA-N
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Description

2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of two furan rings, a dioxopentane chain, and a benzoic acid moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid typically involves multiple steps, including the formation of the furan rings, the dioxopentane chain, and the benzoic acid moiety. One common method involves the acylation of furan derivatives followed by cyclization and oxidation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The dioxopentane chain can be reduced to form dihydro derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include various furan derivatives, reduced dioxopentane compounds, and substituted benzoic acids. These products can have different biological and pharmacological properties, making them valuable for further research and development.

Scientific Research Applications

2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential pharmacological activities, it is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The furan rings and benzoic acid moiety can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simpler furan derivative with antimicrobial properties.

    5-(2-Furyl)-1,3,4-oxadiazole-2-thiol: Known for its antifungal and antibacterial activities.

    2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Exhibits significant antimicrobial activity against various bacterial strains.

Uniqueness

2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility and potential for diverse applications make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

2-[1,5-bis(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid

InChI

InChI=1S/C20H16O6/c21-16(18-7-3-9-25-18)11-13(12-17(22)19-8-4-10-26-19)14-5-1-2-6-15(14)20(23)24/h1-10,13H,11-12H2,(H,23,24)

InChI Key

NHZAIYVSLJMMPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)C2=CC=CO2)CC(=O)C3=CC=CO3)C(=O)O

Origin of Product

United States

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